N-Formylnorloline (CAS 61391-10-4): Chemical Properties, Biosynthesis, and Bioactivity Profiling
N-Formylnorloline (CAS 61391-10-4): Chemical Properties, Biosynthesis, and Bioactivity Profiling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
N-Formylnorloline (CAS 61391-10-4) is a highly specialized secondary metabolite belonging to the loline alkaloid family. Produced primarily through the mutualistic symbiosis between cool-season grasses (such as Festuca arundinacea and Festulolium loliaceum) and fungal endophytes like Epichloë and Neotyphodium species[1], this compound plays a critical role in plant defense mechanisms. For researchers in agrochemicals and pharmacognosy, understanding the physicochemical properties, biosynthetic pathways, and extraction methodologies of N-formylnorloline is essential for harnessing its potent insecticidal, phytotoxic, and nematotoxic properties[2][3].
This guide synthesizes current structural data, details self-validating extraction and analytical protocols, and provides a comprehensive overview of its bioactivity profile.
Physicochemical and Structural Properties
The unique structural hallmark of N-formylnorloline is its exo-1-aminopyrrolizidine ring system, which features a highly strained ether bridge between carbons 2 and 7[1]. This rigid, bridged conformation is critical for its interaction with biological receptors and confers significant environmental stability compared to unbridged pyrrolizidines. The secondary amine at the C1 position is formylated, distinguishing it from other loline derivatives like N-acetylloline or N-methylloline.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | N-Formylnorloline |
| CAS Registry Number | 61391-10-4 |
| Molecular Formula | C8H12N2O2[4] |
| Molecular Weight | 168.196 Da[4] |
| Structural Class | 1-aminopyrrolizidine (Loline alkaloid) |
| Key Structural Features | C2-C7 oxygen bridge; N-formylated amine[1] |
| Primary Biological Source | Fungal endophytes (Epichloë / Neotyphodium spp.)[1] |
Biosynthetic Pathway and Structural Causality
The biosynthesis of N-formylnorloline is an intricate process that merges primary amino acid metabolism with specialized fungal enzymatic pathways. The synthesis begins with the convergence of L-proline and L-homoserine to form the foundational exo-1-aminopyrrolizidine core[1].
A critical, rate-limiting step in this pathway is the formation of the oxygen bridge. Research utilizing RNA interference (RNAi) on Neotyphodium uncinatum has demonstrated that N-acetyl-1-aminopyrrolizidine serves as the direct intermediate prior to oxygen bridge formation[5]. Once the bridge is established to form norloline, subsequent formylation yields N-formylnorloline. The causality here is evolutionary: the late-stage addition of the oxygen bridge locks the molecule into a bioactive conformation that acts as a potent feeding deterrent against herbivores and nematodes.
Figure 1: Biosynthetic pathway of N-Formylnorloline in Epichloë endophyte-infected grasses.
Extraction and Analytical Methodologies
As a Senior Application Scientist, I emphasize that the choice of extraction solvent must be strictly dictated by the downstream application. For exhaustive phytochemical profiling via GC-MS, methanolic extraction is preferred due to its ability to disrupt cellular matrices and solubilize the moderately polar pyrrolizidine core. Conversely, when evaluating the nematotoxic efficacy of N-formylnorloline in vivo, aqueous extraction is mandatory. Using water prevents osmotic shock to the nematodes, ensuring that observed immobility or mortality is a direct result of alkaloid toxicity rather than solvent-induced physiological stress[6].
Step-by-Step Dual-Solvent Extraction Protocol
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Tissue Preparation: Harvest plant tissues (shoots/roots) from endophyte-infected grasses. Immediately freeze-dry (lyophilize) the material to halt enzymatic degradation of the alkaloids[3].
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Homogenization: Grind the lyophilized tissue into a fine powder using a liquid nitrogen-chilled mortar or a bead mill to maximize surface area.
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Methanolic Extraction (For Analytical Profiling):
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Suspend 1.0 g of powdered tissue in 10 mL of HPLC-grade methanol.
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Sonicate for 30 minutes at room temperature to disrupt cell walls, then agitate on an orbital shaker for 24 hours.
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Aqueous Extraction (For In-Vivo Bioassays):
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Suspend 1.0 g of tissue in 10 mL of distilled water. This maintains the physiological integrity of nematodes during exposure studies[6].
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Clarification: Centrifuge the homogenates at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (for methanol) or a PES filter (for water).
GC-MS / GC-FT-IR Analytical Methodology
Analysis of N-formylnorloline is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Fourier Transform Infrared Spectrometry (GC-FT-IR). This dual-detection approach allows for the precise differentiation of loline derivatives based on their distinct fragmentation patterns and functional group absorbances[7].
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Chromatographic Separation: Inject 1 µL of the methanolic extract into a GC-MS system equipped with a fused silica capillary column (e.g., HP-5MS). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
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Temperature Program: Set the initial oven temperature at 80°C (hold for 2 min), ramp at 10°C/min to 280°C, and hold for 5 min.
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Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Monitor for the specific molecular ion (m/z 168) and the characteristic fragmentation of the oxygen-bridged pyrrolizidine core[4].
Figure 2: Workflow for the extraction and analysis of N-Formylnorloline from plant tissues.
Bioactivity and Toxicological Profile
N-formylnorloline exhibits a broad spectrum of biological activities, primarily serving as an ecological defense mechanism for its host plant. It has demonstrated significant phytotoxicity, notably inhibiting the germination of competing species such as annual ryegrass (Lolium multiflorum L.)[2].
Furthermore, recent toxicological profiling highlights its potent nematotoxicity against agricultural pests like the stubby root nematode (Trichodorus primitivus). The bioactivity is highly dependent on the presence of the fungal endophyte (E+ status) and the age of the plant tissue[3]. Because the endophyte does not colonize the roots directly, the presence of N-formylnorloline in root tissues is a result of xylem-mediated translocation from the shoots[3].
Table 2: Relative Nematotoxicity of Grass Extracts (LD50 Trends)
Data synthesized from comparative endophyte-infected (E+) vs. endophyte-free (E-) assays[3][6]. Lower LD50 indicates higher potency.
| Extract Source | Plant Age | Endophyte Status | Relative Nematotoxicity (LD50 Trend) |
| Shoot Extract | 8 - 12 Weeks | E+ (Infected) | High (Lowest LD50; highly potent, irreversible immobility) |
| Shoot Extract | 8 - 12 Weeks | E- (Free) | Moderate (Higher LD50; effects often reversible in water) |
| Root Extract | 20 Weeks | E+ (Infected) | High (~50x more potent than comparable E- roots) |
| Root Extract | 20 Weeks | E- (Free) | Low (Highest LD50; minimal bioactivity) |
References
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The asymmetric total synthesis of (+)-N-acetyl norloline. ResearchGate. Available at:[Link]
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INTERMEDIATE STEPS OF LOLINE ALKALOID BIOSYNTHESIS. UKnowledge (University of Kentucky). Available at:[Link]
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Influence of Plant Age and Endophyte Status on the Nematotoxicity of Festulolium loliaceum to Trichodorus primitivus and Quantification of Active Phytochemicals. MDPI. Available at:[Link]
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A Thesis Submitted for the Degree of Doctor of Philosophy at Harper Adams University. GuildHE Research. Available at:[Link]
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Compounds: N-Formylnorloline. Natural Products Atlas. Available at:[Link]
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Chemical and Pharmaceutical Bulletin, Vol. 39, No. 4. J-Stage. Available at:[Link]
